molecular formula C7H7NOS B13976972 6H-Pyrido[1,2-e][1,2,5]oxathiazine CAS No. 521949-57-5

6H-Pyrido[1,2-e][1,2,5]oxathiazine

Cat. No.: B13976972
CAS No.: 521949-57-5
M. Wt: 153.20 g/mol
InChI Key: DKSXQFGCIRKUDX-UHFFFAOYSA-N
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Description

6H-Pyrido[1,2-e][1,2,5]oxathiazine is a heterocyclic compound that contains nitrogen, oxygen, and sulfur atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrido[1,2-e][1,2,5]oxathiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a thioamide in the presence of an oxidizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrido[1,2-e][1,2,5]oxathiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6H-Pyrido[1,2-e][1,2,5]oxathiazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6H-Pyrido[1,2-e][1,2,5]oxathiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    6H-Pyrido[1,2-e][1,2,5]thiadiazine: Similar structure but contains a nitrogen atom instead of an oxygen atom.

    6H-Pyrido[1,2-e][1,2,5]oxadiazine: Contains an additional nitrogen atom in the ring structure.

    6H-Pyrido[1,2-e][1,2,5]oxathiazole: Contains a sulfur atom in place of the nitrogen atom.

Uniqueness

6H-Pyrido[1,2-e][1,2,5]oxathiazine is unique due to its specific arrangement of nitrogen, oxygen, and sulfur atoms within the ring, which imparts distinct chemical and biological properties

Properties

CAS No.

521949-57-5

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

IUPAC Name

6H-pyrido[1,2-e][1,2,5]oxathiazine

InChI

InChI=1S/C7H7NOS/c1-2-4-8-5-6-10-9-7(8)3-1/h1-3,5-6H,4H2

InChI Key

DKSXQFGCIRKUDX-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C2N1C=CSO2

Origin of Product

United States

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